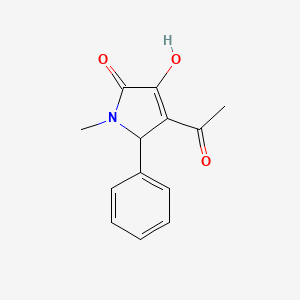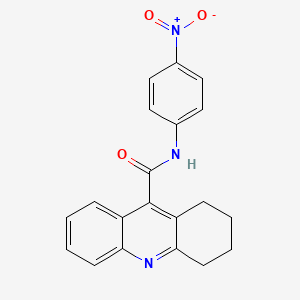![molecular formula C23H32ClNO B5133231 1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)
1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride is a synthetic compound that belongs to the family of cathinone derivatives. It is commonly known as MDMB-CHMICA and is a potent psychoactive substance that acts as a cannabinoid receptor agonist. MDMB-CHMICA has been found to have a high affinity for the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. The compound has been the subject of extensive scientific research due to its potential applications in medicine and forensics.
Mecanismo De Acción
MDMB-CHMICA acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. The compound binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MDMB-CHMICA has been found to have various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMB-CHMICA has several advantages and limitations for lab experiments. One of the main advantages is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one of the limitations is that the compound is highly potent and can be difficult to handle, which can increase the risk of toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for research on MDMB-CHMICA. One of the main areas of research is the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the development of new analytical methods for the detection and identification of synthetic cannabinoids in biological samples. Finally, there is a need for further research on the safety and toxicity of MDMB-CHMICA, particularly in relation to its potential use as a therapeutic agent.
Métodos De Síntesis
MDMB-CHMICA is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 1-adamantylamine with 4-methylbenzaldehyde to form 3-(4-methylphenyl)-1-adamantanamine. This intermediate compound is then reacted with pyrrolidine and ethyl chloroformate to form 1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride.
Aplicaciones Científicas De Investigación
MDMB-CHMICA has been the subject of extensive scientific research due to its potential applications in medicine and forensics. In medicine, the compound has been found to have potential therapeutic effects for various conditions, including pain, inflammation, and anxiety. In forensics, MDMB-CHMICA has been used as a reference standard for the identification of synthetic cannabinoids in biological samples.
Propiedades
IUPAC Name |
1-[3-(4-methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO.ClH/c1-17-4-6-20(7-5-17)22-11-18-10-19(12-22)14-23(13-18,16-22)21(25)15-24-8-2-3-9-24;/h4-7,18-19H,2-3,8-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPUKKDAUMFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)CN5CCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-heptyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5133149.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)



![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)


![[1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5133222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)

![(3R*,4R*)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5133236.png)
![methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
![N-[1-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5133246.png)